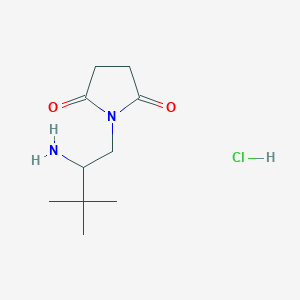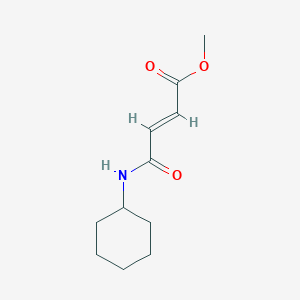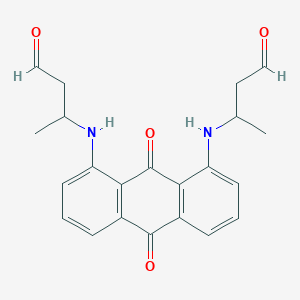
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2 and a molecular weight of 234.72 g/mol . This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione ring and an amino group attached to a dimethylbutyl chain. It is commonly used in various scientific research applications due to its versatile chemical properties.
準備方法
The synthesis of 1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolidine-2,5-dione with 2-amino-3,3-dimethylbutyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with target molecules, while the pyrrolidine-2,5-dione ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and physiological responses.
類似化合物との比較
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2,5-Dione: This compound lacks the amino and dimethylbutyl groups, making it less versatile in chemical reactions.
2-Amino-3,3-Dimethylbutyl Chloride:
The uniqueness of this compound lies in its combined structural features, which provide a wide range of chemical and biological activities.
特性
CAS番号 |
2007916-38-1 |
|---|---|
分子式 |
C10H19ClN2O2 |
分子量 |
234.72 g/mol |
IUPAC名 |
1-(2-amino-3,3-dimethylbutyl)pyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)7(11)6-12-8(13)4-5-9(12)14;/h7H,4-6,11H2,1-3H3;1H |
InChIキー |
CEEMBELIZRFGFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(CN1C(=O)CCC1=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)



![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)

